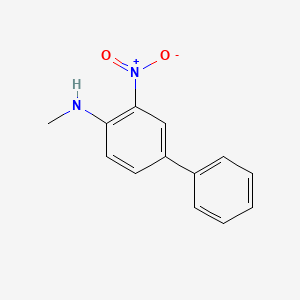

n-Methyl-3-nitrobiphenyl-4-amine

Beschreibung

N-Methyl-3-nitrobiphenyl-4-amine is a nitro-substituted biphenyl derivative featuring a methyl group attached to the amine nitrogen at position 4 of the biphenyl scaffold and a nitro group at position 3. For instance, biphenyl amines with halogen or alkyl substituents, such as N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS 1134188-19-4), demonstrate analogous synthetic strategies involving nucleophilic substitution or coupling reactions .

Eigenschaften

CAS-Nummer |

25877-78-5 |

|---|---|

Molekularformel |

C13H12N2O2 |

Molekulargewicht |

228.25 g/mol |

IUPAC-Name |

N-methyl-2-nitro-4-phenylaniline |

InChI |

InChI=1S/C13H12N2O2/c1-14-12-8-7-11(9-13(12)15(16)17)10-5-3-2-4-6-10/h2-9,14H,1H3 |

InChI-Schlüssel |

LTDSADSPDPDWRR-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-3-nitrobiphenyl-4-amine typically involves the nitration of biphenyl followed by amination and methylation steps. One common method is as follows:

Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Amination: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Methylation: The resulting amine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of n-Methyl-3-nitrobiphenyl-4-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

n-Methyl-3-nitrobiphenyl-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives or other oxidized products.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

n-Methyl-3-nitrobiphenyl-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of n-Methyl-3-nitrobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and physicochemical properties derived from the evidence.

Structural and Functional Group Analysis

Key Research Findings

Pyridine vs. Biphenyl Cores :

- Pyridine-based analogs (e.g., N-Methyl-3-nitropyridin-4-amine ) exhibit higher polarity and solubility in polar solvents compared to biphenyl derivatives due to the pyridine ring's electron-deficient nature.

- Biphenyl systems (e.g., N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine ) show enhanced thermal stability and π-π stacking interactions, making them suitable for materials science applications.

Substituent Effects: Nitro Groups: In N-(3-chlorophenethyl)-4-nitrobenzamide , the nitro group facilitates hydrogen bonding and resonance stabilization, which could extrapolate to nitro-substituted biphenyl amines in catalytic or sensing roles.

Synthetic Pathways: Amide coupling (e.g., 4-nitrobenzoyl chloride reacting with amines ) is a common method for nitro-containing compounds. For N-methylamine derivatives, alkylation of primary amines (e.g., (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine ) is a plausible route.

Physicochemical and Spectroscopic Data

- NMR Shifts : reports δ 117–127 ppm for aromatic carbons in a chromene-based nitroamine, suggesting similar deshielding effects in biphenyl nitroamines due to electron-withdrawing nitro groups .

- UV-Vis Absorption : Schiff base analogs (e.g., ) show strong absorbance in the 300–400 nm range, attributed to nitro-aromatic conjugation, a feature likely shared by nitro-substituted biphenyl amines.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.